molecular formula C34H30ClNO2Ru B1530814 Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) CAS No. 470688-18-7

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)

Cat. No.: B1530814
CAS No.: 470688-18-7
M. Wt: 621.1 g/mol
InChI Key: KIHQSADFAGYHKF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) is a useful research compound. Its molecular formula is C34H30ClNO2Ru and its molecular weight is 621.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) plays a crucial role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate reactions that would otherwise be slow or inefficient. For instance, this compound is known to interact with enzymes involved in hydrogenation and racemization processes, enhancing their activity and selectivity . The nature of these interactions often involves the formation of transient complexes between the ruthenium center and the active sites of the enzymes, leading to increased reaction rates and improved yields.

Cellular Effects

The effects of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways.

Molecular Mechanism

At the molecular level, Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the ruthenium center to specific biomolecules, such as enzymes and proteins, leading to their activation or inhibition . This binding can result in conformational changes in the target biomolecules, altering their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) has been associated with changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions without causing significant toxicity . At higher doses, it can exhibit toxic effects, including oxidative stress and damage to cellular components. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become more pronounced.

Metabolic Pathways

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound has been shown to interact with enzymes involved in the tricarboxylic acid cycle and glycolysis, leading to changes in the levels of intermediates and end products of these pathways.

Properties

IUPAC Name

chlororuthenium(3+);methanone;2,3,4,5-tetraphenyl-N-propan-2-ylcyclopenta-2,4-dien-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N.2CHO.ClH.Ru/c1-23(2)33-32-30(26-19-11-5-12-20-26)28(24-15-7-3-8-16-24)29(25-17-9-4-10-18-25)31(32)27-21-13-6-14-22-27;2*1-2;;/h3-23,33H,1-2H3;2*1H;1H;/q3*-1;;+4/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQSADFAGYHKF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N[C-]1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[CH-]=O.[CH-]=O.Cl[Ru+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30ClNO2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)
Reactant of Route 2
Reactant of Route 2
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)
Reactant of Route 3
Reactant of Route 3
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)
Reactant of Route 4
Reactant of Route 4
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)
Reactant of Route 5
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)
Reactant of Route 6
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)

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